N-[(4-chlorophenyl)methyl]-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a synthetic quinazolinone-derived acetamide characterized by a 4-chlorophenylmethyl substituent and a cyclopropylcarbamoyl moiety. The compound’s core structure includes a tetrahydroquinazolinone scaffold, which is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting .
Properties
Molecular Formula |
C28H25ClN4O4 |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C28H25ClN4O4/c29-20-9-5-19(6-10-20)16-30-26(35)17-32-24-4-2-1-3-23(24)27(36)33(28(32)37)22-13-7-18(8-14-22)15-25(34)31-21-11-12-21/h1-10,13-14,21H,11-12,15-17H2,(H,30,35)(H,31,34) |
InChI Key |
RFKLLAXSNLJERD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure
The compound features a tetrahydroquinazoline core with multiple substituents that contribute to its biological activity. The presence of the 4-chlorophenyl and cyclopropylcarbamoyl groups is particularly noteworthy as they may enhance the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values of approximately 36 μM for HCT-116 and 34 μM for HeLa cells, indicating significant cytotoxicity .
Mechanism of Action :
The anticancer activity is believed to stem from the induction of apoptosis in cancer cells. Analysis showed that treatment with the compound increased apoptotic cell populations and altered mitochondrial membrane potentials, suggesting a disruption in cellular homeostasis leading to cell death .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Tested Strains : The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Inhibition Metrics : Various derivatives were tested, showing a range of inhibitory effects against different bacterial strains .
3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Some derivatives showed strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission .
- Urease Inhibition : The compound exhibited significant urease inhibition, indicating potential applications in treating conditions related to urease-producing pathogens .
Research Findings and Case Studies
A number of studies have explored the structure-activity relationship (SAR) of similar compounds. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 37 | HCT-116 | 36 | Induces apoptosis |
| Compound 46 | HeLa | 34 | Alters mitochondrial potential |
| Compound X | Salmonella typhi | Moderate | Bacterial growth inhibition |
These findings suggest that modifications to the chemical structure can significantly impact biological activity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally similar derivatives, focusing on substituent variations, synthesis pathways, and physicochemical properties.
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structure: Features a triazole ring instead of a quinazolinone core, with a naphthalenyloxy substituent.
- Synthesis: Produced via 1,3-dipolar cycloaddition between azide and alkyne precursors, differing from the target compound’s quinazolinone-based synthesis .
- Physicochemical Data :
- Key Difference: The triazole ring may confer higher metabolic stability but reduce planar rigidity compared to the quinazolinone scaffold.
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide
- Structure : Contains a thioether linkage (C–S–C) and a 4-fluorophenyl group, contrasting with the target compound’s carboxamide and cyclopropylcarbamoyl groups.
- Synthesis : Yield of 61% via nucleophilic substitution; the thioether linkage introduces sulfur, which may influence redox properties .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
- Structure : Differs in the dichlorophenylmethyl substituent and lack of cyclopropylcarbamoyl group.
- Synthesis : Utilizes hydrogen peroxide oxidation and N,N′-carbonyldiimidazole-mediated coupling .
- Biological Activity : Demonstrates anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, suggesting GABAergic interactions .
- Key Difference : The 2,4-dichlorophenyl group increases steric bulk but may reduce selectivity compared to the target compound’s single chlorine substituent .
Structural and Functional Implications
Substituent Effects
- Chlorophenyl vs. Dichlorophenyl : The target compound’s 4-chlorophenyl group balances lipophilicity and steric effects, whereas dichlorophenyl analogs (e.g., Compound 1) exhibit higher logP values but reduced solubility .
- Cyclopropylcarbamoyl Group : Unique to the target compound, this group may enhance hydrophobic enclosure in protein binding, as suggested by Glide XP scoring principles .
Tabulated Comparison
*Inferred from structural analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
